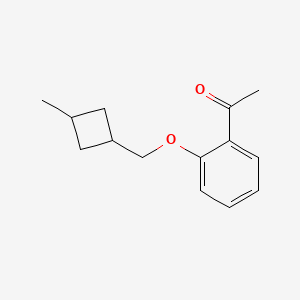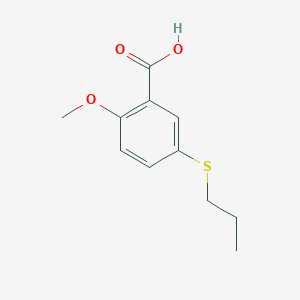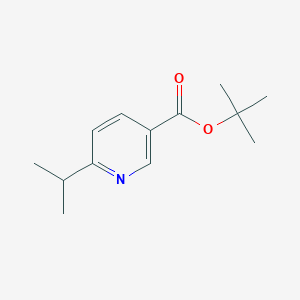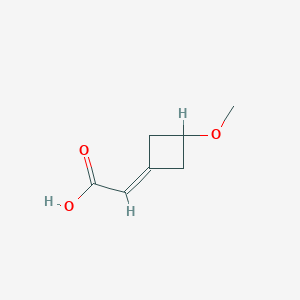
2-(3-Methoxycyclobutylidene)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxycyclobutylidene)acetic acid is an organic compound with the molecular formula C7H10O3 It is a derivative of acetic acid, where the hydrogen atom of the methyl group is replaced by a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxycyclobutylidene)acetic acid can be achieved through several methods. One common approach involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts in a relatively high (10–30%) aqueous solution at a pH value of ≤ 7 and temperatures around 50 °C . This method yields high purity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic processes. The most common procedure by industrial standards is the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts, producing amounts of up to 95% and space-time yields of 150 g · 1 −1 h −1 .
化学反应分析
Types of Reactions
2-(3-Methoxycyclobutylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(3-Methoxycyclobutylidene)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(3-Methoxycyclobutylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Its methoxy group plays a crucial role in its reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group.
2-Methoxyethanol: An alcohol with a methoxy group.
3-Methoxybenzoic acid: A benzoic acid derivative with a methoxy group.
Uniqueness
2-(3-Methoxycyclobutylidene)acetic acid is unique due to its cyclobutylidene structure, which imparts distinct chemical and physical properties compared to other methoxy-substituted compounds. This uniqueness makes it valuable for specific applications in research and industry .
属性
分子式 |
C7H10O3 |
|---|---|
分子量 |
142.15 g/mol |
IUPAC 名称 |
2-(3-methoxycyclobutylidene)acetic acid |
InChI |
InChI=1S/C7H10O3/c1-10-6-2-5(3-6)4-7(8)9/h4,6H,2-3H2,1H3,(H,8,9) |
InChI 键 |
RUQUEJVMMZQLBM-UHFFFAOYSA-N |
规范 SMILES |
COC1CC(=CC(=O)O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine](/img/structure/B13013151.png)
![2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)


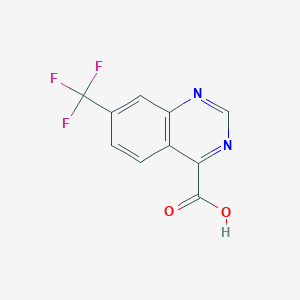
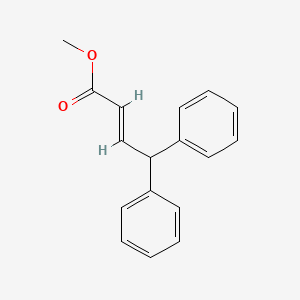

![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)
